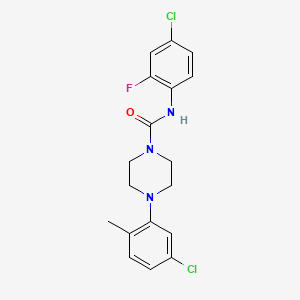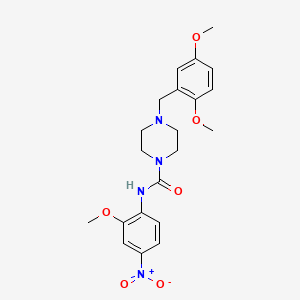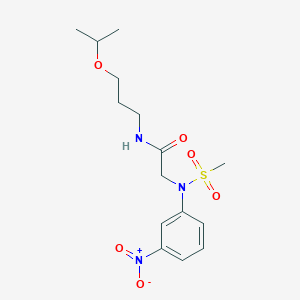
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide, also known as CFM-2, is a small molecule used in scientific research for its potential therapeutic properties. It belongs to the class of piperazinecarboxamide compounds and has been extensively studied for its pharmacological activity.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide involves the modulation of various neurotransmitters and receptors in the central nervous system. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide also acts on the GABAergic system by enhancing the activity of GABA receptors, which results in anxiolytic and analgesic effects.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has also been shown to reduce anxiety-like behavior in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has several advantages as a research tool. It is a small molecule that can easily penetrate the blood-brain barrier, making it useful for studying the central nervous system. It is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide. One area of interest is its potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has also been shown to have potential as a treatment for chronic pain and anxiety disorders. Further research is needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide and to explore its potential therapeutic properties.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been shown to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anxiolytic effects. N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has also been investigated for its potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O/c1-12-2-3-14(20)11-17(12)23-6-8-24(9-7-23)18(25)22-16-5-4-13(19)10-15(16)21/h2-5,10-11H,6-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRNJKOLYJTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4763133.png)


![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4763159.png)

![N-(3-bromobenzyl)-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4763173.png)
![4-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B4763177.png)
![N-(2,6-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4763184.png)
![[4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B4763186.png)


![3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4763229.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4763233.png)